(S)-Repaglinide ethyl ester-d10

Descripción

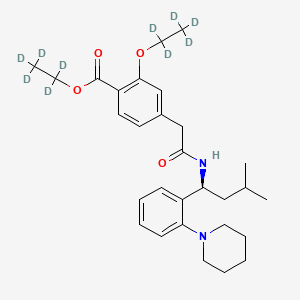

Structure

3D Structure

Propiedades

Fórmula molecular |

C29H40N2O4 |

|---|---|

Peso molecular |

490.7 g/mol |

Nombre IUPAC |

1,1,2,2,2-pentadeuterioethyl 4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoate |

InChI |

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1/i1D3,2D3,5D2,6D2 |

Clave InChI |

FTCMVLQJMIXDSI-FFXZETCVSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC([2H])([2H])C([2H])([2H])[2H] |

SMILES canónico |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Origen del producto |

United States |

Synthetic Chemistry and Isotopic Labeling of S Repaglinide Ethyl Ester D10

Stereoselective Synthetic Pathways to (S)-Repaglinide Ethyl Ester Precursors

The synthesis of (S)-Repaglinide ethyl ester necessitates the creation of a specific stereocenter in the amine precursor, (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine. drugfuture.comscience24.com Achieving the desired (S)-configuration with high enantiomeric purity is paramount and has been approached through various stereoselective methods. nih.gov

Chiral Auxiliary Approaches in Repaglinide (B1680517) Intermediate Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgnih.gov In the context of Repaglinide synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the formation of the desired (S)-enantiomer of the chiral amine. science24.comsigmaaldrich.com

One common strategy involves the use of a chiral amine, such as (S)-(-)-1-phenylethylamine, which is condensed with a ketone precursor to form a chiral imine. Subsequent reduction of this imine preferentially yields the (S,S)-diastereomer of the secondary amine. The chiral auxiliary, in this case the (S)-1-phenylethyl group, can then be removed, typically through hydrogenolysis, to afford the desired chiral primary amine. drugfuture.com The choice of auxiliary and the reaction conditions are critical for maximizing the diastereoselectivity of the reduction step. A variety of chiral auxiliaries, including those derived from amino acids, terpenes, and oxazolidinones, are available to synthetic chemists. wikipedia.orgnih.govsigmaaldrich.com

Asymmetric Catalysis Strategies for Chiral Amine Formation

Asymmetric catalysis offers a more atom-economical approach to establishing the chiral center in the amine precursor, as it avoids the need to install and remove a chiral auxiliary. researchgate.net This strategy often involves the hydrogenation of a prochiral imine using a chiral catalyst. researchgate.net

For the synthesis of the chiral amine intermediate of Repaglinide, a prochiral N-tosylimine can be subjected to asymmetric hydrogenation. researchgate.net The success of this approach hinges on the selection of an appropriate chiral ligand for the metal catalyst, often palladium or ruthenium-based. researchgate.netnih.gov These ligands, which possess atropoisomeric or point chirality, create a chiral environment around the metal center, influencing the facial selectivity of the hydride attack on the imine and leading to the preferential formation of one enantiomer. nih.gov The development of new and efficient chiral ligands is an active area of research, aiming to achieve high enantioselectivities (ee) for a broad range of substrates. researchgate.netnih.gov

Optimization of Condensation Reactions for Ester Formation

The final step in the formation of (S)-Repaglinide ethyl ester involves the condensation of the chiral amine, (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine, with an activated carboxylic acid derivative, 2-ethoxy-4-(ethoxycarbonylmethyl)benzoic acid. drugfuture.comgoogle.com This amide bond formation is a type of condensation reaction where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. youtube.comlibretexts.orglibretexts.org

Various coupling reagents can be employed to facilitate this reaction, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), or phosphonium-based reagents. google.comgoogle.com However, these reagents can present challenges on an industrial scale, such as the formation of difficult-to-remove byproducts and toxicity. google.comgoogle.com To address these issues, alternative coupling agents and process optimizations are sought. One improved process utilizes pivaloyl chloride in the presence of a base to activate the carboxylic acid, offering a more efficient and economical route. google.com The choice of solvent and base, as well as the reaction temperature, are critical parameters that must be optimized to maximize the yield and purity of the final ester product. google.com

| Parameter | Condition | Reference |

| Reactants | (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine, Protected 2-ethoxy-4-(carboxymethyl)benzoic acid | google.com |

| Coupling Agent | Pivaloyl Chloride | google.com |

| Base | Organic (e.g., triethylamine) or Inorganic (e.g., potassium carbonate) | google.com |

| Solvent | Dichloromethane, Toluene, Xylene | google.com |

| Temperature | -25°C to 40°C | google.com |

Deuteration Methodologies for Targeted Isotopic Incorporation into the Ethyl Ester Moiety

The introduction of deuterium (B1214612) into the ethyl ester group of (S)-Repaglinide ethyl ester yields the desired -d10 isotopologue. This can be achieved through several methods, primarily categorized as hydrogen isotope exchange (HIE) or de novo synthesis using deuterated reagents. nih.govcdnsciencepub.comorganic-chemistry.org

Hydrogen Isotope Exchange (HIE) Techniques for Selective Deuteration

Hydrogen Isotope Exchange (HIE) is a powerful technique for introducing deuterium into a molecule in the later stages of a synthesis. researchgate.netresearchgate.net This method involves the exchange of hydrogen atoms for deuterium atoms at specific positions in the molecule. nih.govnih.gov

Metal-catalyzed HIE reactions are particularly effective for this purpose. nih.govacs.org Catalysts based on metals like iridium, ruthenium, or palladium can activate C-H bonds, facilitating the exchange with a deuterium source, which is often deuterium gas (D2) or heavy water (D2O). researchgate.netresearchgate.netnih.gov The selectivity of the deuteration can often be directed by functional groups within the molecule that coordinate to the metal catalyst. researchgate.net For the deuteration of an ethyl ester, conditions can be optimized to promote exchange at the ethyl group. However, achieving high levels of deuteration specifically at the ethyl ester without affecting other parts of the molecule can be challenging and requires careful selection of the catalyst and reaction conditions. researchgate.netnih.gov

De novo Synthesis with Deuterated Reagents and Solvents

De novo synthesis, meaning "from the beginning," involves constructing the molecule from simple, isotopically labeled starting materials. wikipedia.org This approach offers precise control over the location and extent of deuterium incorporation. nih.govcdnsciencepub.com

To synthesize (S)-Repaglinide ethyl ester-d10 via a de novo route, deuterated ethanol (B145695) (ethanol-d6) would be used in the esterification step. The synthesis would proceed by first preparing the carboxylic acid precursor, 2-ethoxy-4-(carboxymethyl)benzoic acid, and then reacting it with deuterated ethanol in the presence of an acid catalyst to form the deuterated ethyl ester. youtube.comlibretexts.org Subsequently, this deuterated intermediate would be coupled with the chiral amine. Alternatively, the non-deuterated ethyl ester can be prepared first, followed by transesterification with deuterated ethanol. For the deuteration of the ethoxy group, deuterated ethyl bromide could be used in the alkylation of the precursor 2-hydroxy-4-methylbenzoic acid. drugfuture.com The use of commercially available deuterated reagents and solvents is a common strategy in this approach. isotope.combeilstein-journals.orgnih.gov

| Deuterated Reagent | Purpose | Reference |

| Ethanol-d6 | Source of deuterated ethyl group for esterification | cdnsciencepub.com |

| Deuterated Ethyl Iodide | Reagent for introducing a deuterated ethyl group | cdnsciencepub.com |

| Deuterium Oxide (D2O) | Deuterium source in HIE and some de novo syntheses | nih.govorganic-chemistry.org |

| Deuterated Solvents | Can act as a deuterium source under certain conditions | nih.gov |

Regioselectivity and Extent of Deuterium Incorporation into the Ethyl Ester-d10

The synthesis of this compound involves the specific placement of ten deuterium atoms. The "-d10" designation points to the strategic replacement of hydrogen atoms with deuterium in specific positions within the molecule. Based on the structure of (S)-Repaglinide ethyl ester, the most probable locations for deuteration to achieve a d10 analogue are the ethoxy group and the piperidinyl moiety.

The ethyl ester group (-OCH2CH3) can be labeled to produce a -d5 variant by using deuterated ethanol (CD3CD2OH) during the esterification step. The remaining five deuterium atoms are likely incorporated into the piperidine (B6355638) ring. The regioselectivity of this incorporation is crucial for the compound's utility. Selective deuteration at positions less prone to metabolic oxidation can enhance the metabolic stability of the resulting drug, a common strategy in drug discovery. nih.gov

The extent of deuterium incorporation is a critical parameter, aiming for an isotopic purity of over 98%. This is typically verified using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For this compound, mass spectrometry would show a molecular ion peak shifted by +10 mass units compared to the unlabeled analogue. Proton NMR (¹H NMR) would demonstrate a significant reduction in the signal intensity of the protons at the deuterated positions, while deuterium NMR (²H NMR) would confirm the specific sites of deuterium incorporation.

A plausible synthetic route to achieve the desired d10 labeling would involve the use of deuterated starting materials. For instance, the synthesis could employ ethyl (2-ethoxy-d5)-4-(bromomethyl)benzoate and a deuterated (S)-3-methyl-1-(2-(piperidin-1-yl-d5)phenyl)butan-1-amine. The reaction between these two fragments would yield the target molecule with the desired isotopic labeling pattern.

Table 1: Potential Deuteration Sites in this compound

| Molecular Fragment | Number of Deuterium Atoms |

|---|---|

| Ethyl Ester Group | 5 |

| Piperidine Ring | 5 |

| Total | 10 |

Optimization of Reaction Conditions and Yields for High Isotopic and Chemical Purity

Achieving high isotopic and chemical purity, along with a good yield, necessitates the careful optimization of reaction conditions. For the synthesis of this compound, several factors must be considered.

The choice of solvent, temperature, and reaction time are critical. Aprotic solvents are generally preferred to minimize any H-D exchange that could reduce the isotopic purity. The reaction temperature needs to be controlled to prevent side reactions and degradation of the starting materials or product. Reaction times are optimized to ensure the reaction goes to completion without the formation of significant byproducts.

The coupling reaction to form the amide bond is a key step. The use of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can improve the efficiency of the reaction and minimize racemization at the chiral center.

The yield of the final product is dependent on the efficiency of each synthetic step and the subsequent purification. Optimization studies would involve systematically varying the reaction parameters and analyzing the resulting product mixture by techniques like High-Performance Liquid Chromatography (HPLC) to determine the optimal conditions for both yield and purity. The goal is to maximize the conversion of the starting materials to the desired deuterated product while minimizing the formation of impurities.

Table 2: Key Parameters for Optimization of this compound Synthesis

| Parameter | Considerations |

|---|---|

| Solvent | Aprotic, to prevent H-D exchange |

| Temperature | Controlled to minimize side reactions |

| Reaction Time | Optimized for completion and minimal byproduct formation |

| Coupling Agent | Selected to maximize yield and minimize racemization |

Purification and Isolation Strategies for Deuterated Analogues

The purification and isolation of this compound are critical to obtaining a product with the high purity required for its intended applications. Given that impurities may include unlabeled or partially labeled analogues, as well as other reaction byproducts, a robust purification strategy is essential. nih.gov

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for the purification of deuterated compounds. nih.gov By selecting an appropriate stationary phase (e.g., a C18 reversed-phase column) and mobile phase, it is possible to separate the desired deuterated product from closely related impurities. The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water with a modifier (such as formic acid or trifluoroacetic acid), is optimized to achieve the best separation.

Following HPLC purification, the collected fractions containing the pure product are typically subjected to a solvent removal process, such as lyophilization (freeze-drying), to yield the final compound as a solid. nih.gov

The purity of the isolated this compound is then rigorously assessed. Chemical purity is determined by analytical HPLC, often with UV detection. The isotopic purity and the precise location of the deuterium atoms are confirmed by mass spectrometry and NMR spectroscopy. These analytical techniques provide the necessary confirmation of the compound's identity and quality.

Advanced Analytical Methodologies for Characterization and Quantification of S Repaglinide Ethyl Ester D10

Spectroscopic Analysis for Structural Elucidation of Deuterated Forms

Spectroscopic techniques are indispensable for the structural elucidation of (S)-Repaglinide ethyl ester-d10, providing detailed information about the molecular framework and the specific locations of deuterium (B1214612) incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) for Deuterium Localization and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise location and extent of deuterium labeling. nih.gov

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in intensity. libretexts.org For instance, the deuterated ethyl group (-CD2CD3) and other specific deuterated positions would not show the characteristic multiplets observed in the spectrum of the non-deuterated analog. researchgate.net The integration of the remaining proton signals against a known internal standard can provide an initial assessment of the degree of deuteration. rug.nl

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is also affected by deuterium substitution. Carbon atoms bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling (the "isotope effect"). nih.gov The chemical shifts of these carbons are also slightly shifted upfield compared to their protonated counterparts. This information is crucial for confirming the positions of deuterium labeling. nih.gov

²H NMR Spectroscopy: Direct detection of deuterium by ²H NMR spectroscopy provides an unambiguous confirmation of deuterium incorporation. sigmaaldrich.com Each distinct deuterium environment will produce a separate signal in the ²H NMR spectrum, allowing for direct localization and quantification of the deuterium atoms within the molecule. The integration of these signals directly corresponds to the relative abundance of deuterium at each labeled site. rug.nlnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-Repaglinide Ethyl Ester and Expected Changes for this compound

| Functional Group | Predicted Chemical Shift (ppm) for (S)-Repaglinide Ethyl Ester | Expected Observation for this compound |

|---|---|---|

| Aromatic Protons | 6.8 - 8.2 | Signals remain, slight shifts possible due to isotopic effects on neighboring groups. |

| -OCH2CH3 (Ethyl Ester) | ~4.3 (quartet) | Signal absent or significantly reduced. |

| -OCH2CH3 (Ethyl Ester) | ~1.4 (triplet) | Signal absent or significantly reduced. |

| Piperidine (B6355638) Protons | 1.5 - 3.5 | Signals may be absent or reduced depending on the specific d10 labeling pattern. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide a "fingerprint" of the molecule based on its vibrational modes. nih.govnih.govresearchgate.net The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the corresponding bonds.

IR Spectroscopy: The most significant change in the IR spectrum of this compound compared to its non-deuterated form will be the appearance of C-D stretching vibrations at lower wavenumbers (typically 2100-2250 cm⁻¹) than the corresponding C-H stretches (2800-3000 cm⁻¹). mdpi.com The absence or reduction of specific C-H stretching and bending vibrations can further confirm the locations of deuteration. The fundamental absorptions of the carbonyl group (C=O) in the ester and amide functionalities, as well as the aromatic C=C stretching vibrations, are expected to be largely unaffected, thus confirming the integrity of the core molecular structure. ppj.org.ly

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. nih.gov Similar to IR, C-D vibrational modes will be observed at lower frequencies. Raman spectroscopy can be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum, providing a more complete vibrational profile of the molecule. spectroscopyonline.comcardiff.ac.uk

Table 2: Key IR Absorption Bands for (S)-Repaglinide Ethyl Ester and Predicted Shifts for this compound

| Functional Group | Characteristic IR Frequency (cm⁻¹) for (S)-Repaglinide Ethyl Ester | Predicted IR Frequency (cm⁻¹) for this compound |

|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 2960 | Reduced intensity, new C-D stretches appear around 2100-2250 |

| C=O Stretch (Ester) | ~1715 | ~1715 |

| C=O Stretch (Amide) | ~1640 | ~1640 |

| N-H Bend (Amide) | ~1540 | ~1540 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems which act as chromophores. bbec.ac.inlibretexts.orglibretexts.org The core structure of (S)-Repaglinide ethyl ester contains aromatic rings, which are the primary chromophores.

The UV-Vis absorption spectrum is primarily dependent on the electronic structure of the chromophores. Since deuterium substitution does not significantly alter the electronic distribution of the aromatic and carbonyl chromophores, the UV-Vis spectrum of this compound is expected to be nearly identical to that of its non-deuterated counterpart. msu.edu The maximum absorption wavelengths (λmax) should remain consistent, confirming that the core conjugated system is intact. ppj.org.lyppj.org.ly Any significant deviation in the UV-Vis spectrum would suggest an alteration of the chromophoric system, indicating a potential impurity or degradation product.

High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds, offering high mass accuracy and resolution to determine isotopic purity and elucidate fragmentation pathways. nih.govresearchgate.netrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of this compound in complex matrices and for detailed structural analysis. nih.govmdpi.comncsu.edu

Isotopic Purity Determination: HRMS can resolve the isotopic cluster of the molecular ion, allowing for the accurate determination of isotopic purity. nih.govnih.gov The relative intensities of the monoisotopic peak (containing only the most abundant isotopes) and the peaks corresponding to the deuterated isotopologues (M+1, M+2, etc., up to M+10) are measured. The isotopic purity is calculated from the ratio of the desired d10 isotopologue to the sum of all isotopologues. researchgate.netnih.gov

Fragmentation Analysis: In MS/MS mode, the precursor ion of this compound is isolated and fragmented. The resulting product ion spectrum provides a wealth of structural information. nih.gov By comparing the fragmentation pattern of the d10-labeled compound to its non-deuterated analog, the location of the deuterium atoms can be confirmed. Fragments containing deuterium atoms will exhibit a corresponding mass shift. stackexchange.com This is invaluable for ensuring that the deuterium labels are located at stable positions within the molecule. nih.gov

Table 3: Predicted Key Mass Fragments for (S)-Repaglinide Ethyl Ester and this compound

| Parent Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| (S)-Repaglinide Ethyl Ester | 481.3 | 262.2 | [C17H28N2O]⁺ |

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of polar molecules like (S)-Repaglinide ethyl ester by LC-MS. nih.govacs.orgnih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode. ncsu.edu This allows for the gentle transfer of the intact molecule from the liquid phase to the gas phase, preserving its structure for mass analysis. The efficiency of ionization can sometimes be influenced by isotopic labeling, a phenomenon known as the isotope effect, which must be considered in quantitative analyses. stackexchange.com

Other Ionization Techniques: While ESI is predominant, other techniques like Atmospheric Pressure Chemical Ionization (APCI) could also be employed, particularly if the compound has lower polarity or if different fragmentation behavior is desired for structural confirmation. The choice of ionization technique depends on the specific analytical requirements and the matrix in which the compound is being analyzed. mdpi.com

Quantitative Mass Spectrometry Utilizing Stable Isotope Labeling as Internal Standards

Quantitative mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the bioanalysis of pharmaceutical compounds. The use of stable isotope-labeled internal standards is a widely accepted strategy to enhance the accuracy and precision of quantification. In the analysis of this compound, a non-labeled equivalent or a different isotopologue could serve as an internal standard to correct for variations in sample preparation and instrument response.

For instance, a study developing a method for 13 oral antidiabetics in hair utilized repaglinide-ethyl-d5 (B1140431) as an internal standard for the glinide class of drugs, demonstrating the utility of deuterated analogs in quantitative assays. nih.gov The principle relies on the chemical and physical similarities between the analyte and the stable isotope-labeled standard, which allows for reliable correction of matrix effects and extraction inconsistencies.

High-throughput bioanalytical methods, such as those using 96-blade thin-film microextraction (TFME) coupled with LC-MS/MS, have been developed for the analysis of repaglinide (B1680517) and its metabolites in in vitro metabolism studies. nih.govresearchgate.net These methods demonstrate high recovery and linearity over a significant concentration range. nih.govresearchgate.net Similarly, highly sensitive and rapid LC-ESI-MS/MS methods have been validated for the determination of repaglinide in human plasma, achieving low limits of quantification (LLOQ). scirp.orgresearchgate.net These established methods for repaglinide can be adapted for the quantification of this compound, where its deuterated nature would provide a distinct mass-to-charge ratio (m/z) for selective detection.

A key aspect of these quantitative MS methods is the validation process, which, according to US FDA guidelines, includes assessments of specificity, sensitivity, linearity, recovery, accuracy, precision, and stability. scirp.orgresearchgate.net The multiple reaction monitoring (MRM) mode in triple quadrupole mass spectrometers is often employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. researchgate.net For repaglinide, typical MRM transitions have been identified, and similar principles would apply to its deuterated ethyl ester derivative. researchgate.netresearchgate.net

Advanced Chromatographic Separation Techniques

Chromatographic techniques are indispensable for isolating this compound from complex matrices and for assessing its purity.

Since this compound is a specific enantiomer, confirming its enantiomeric purity is crucial. Chiral HPLC is the method of choice for this purpose. The (R)-enantiomer is considered a chiral impurity. scispace.com

Research has demonstrated the successful separation of repaglinide enantiomers using chiral HPLC methods. A simple, rapid, and isocratic normal-phase chiral HPLC method was developed and validated for the enantiomeric separation of repaglinide. researchgate.netscielo.br This method utilized a Chiralpak IA column, which is based on immobilized amylose (B160209), and a mobile phase consisting of n-hexane, ethanol (B145695), and trifluoroacetic acid. researchgate.netscielo.br The addition of trifluoroacetic acid was found to improve peak shape and resolution. scielo.br A resolution greater than 2 between the enantiomers was achieved, indicating a robust and selective separation. researchgate.netscielo.br The method was validated for its suitability in quantifying the (R)-enantiomer in the bulk drug substance. researchgate.net

The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for their broad applicability in separating enantiomers. nih.gov Other studies have also employed protein-based chiral stationary phases like the chiral AGP column for the enantiomeric separation of repaglinide. scispace.com Capillary electrophoresis with a chiral selector, such as 2,6-di-o-methyl-β-cyclodextrin, has also been shown to be effective for the chiral separation of repaglinide enantiomers. nih.gov

Table 1: Chiral HPLC Method Parameters for Repaglinide Enantiomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IA (immobilized amylose-based) | researchgate.net, scielo.br |

| Mobile Phase | n-hexane:ethanol:trifluoroacetic acid (80:20:0.2, v/v/v) | researchgate.net, scielo.br |

| Flow Rate | 1.0 mL/min | researchgate.net, scielo.br |

| Resolution | > 2 | researchgate.net, scielo.br |

| Application | Quantitative determination of (R)-enantiomer | researchgate.net |

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significant improvements in resolution, sensitivity, and analysis speed compared to traditional HPLC. mdpi.comakjournals.com The higher pressure capabilities of UPLC systems allow for faster separations without compromising efficiency. mdpi.com

A stability-indicating RP-UPLC method was developed for the determination of repaglinide in bulk drug and tablets, with a total run time of only 4 minutes. researchgate.net This highlights the key advantages of UPLC in reducing analysis time and solvent consumption. mdpi.com The enhanced resolution offered by UPLC is particularly beneficial for separating the analyte from impurities and matrix components. mdpi.com The principles of UPLC can be directly applied to the analysis of this compound, providing a rapid and efficient method for its quantification and purity assessment.

Gas chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Repaglinide and its ethyl ester derivative are relatively large and polar molecules, making them non-volatile. Therefore, direct analysis by GC is not feasible. However, derivatization to create more volatile and thermally stable analogs could potentially allow for GC analysis. To date, the literature predominantly focuses on LC-based methods for the analysis of repaglinide and its related compounds, suggesting that GC is not a standard technique for this class of molecules.

Development and Validation of Bioanalytical Methods for Preclinical Matrices

The development and validation of robust bioanalytical methods are essential for preclinical studies, such as pharmacokinetics. These methods must be sensitive, specific, and reliable for quantifying the analyte in biological matrices like plasma.

LC-MS/MS is the preferred technique for developing such methods due to its high sensitivity and selectivity. researchgate.net Methods for the determination of repaglinide in human plasma have been extensively developed and validated. scirp.orgresearchgate.netresearchgate.netnih.gov These methods often involve a sample preparation step, such as liquid-liquid extraction or protein precipitation, to remove interferences from the plasma matrix. scirp.orgresearchgate.netbiotech-asia.org

For instance, a rapid and sensitive LC-MS/MS method for repaglinide in human plasma used a small sample volume (25 μL) and liquid-liquid extraction, achieving a short retention time and a low limit of detection. researchgate.net Validation of these methods is performed according to regulatory guidelines and typically includes assessments of linearity, accuracy, precision, selectivity, and stability in the biological matrix. researchgate.netresearchgate.net

The principles used in developing bioanalytical methods for repaglinide are directly transferable to this compound. The use of a stable isotope-labeled internal standard, such as a different deuterated variant of the analyte or a related compound, would be crucial for accurate quantification in preclinical plasma samples. The validation would ensure that the method is reliable for determining the concentration of this compound in these complex matrices.

Table 2: Validation Parameters for a Bioanalytical HPLC Method for Repaglinide in Human Plasma

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 20-200 ng/mL | nih.gov |

| Limit of Detection (LOD) | 10 ng/mL | nih.gov |

| Limit of Quantification (LOQ) | 20 ng/mL | nih.gov |

| Intra-day Precision (%RSD) | 3.90% to 6.67% | nih.gov |

| Inter-day Precision (%RSD) | 5.21% to 11.84% | nih.gov |

| Intra-day Accuracy | 92.37% to 104.66% | nih.gov |

| Inter-day Accuracy | 89.95% to 105.75% | nih.gov |

| Recovery | ~92% | nih.gov |

Investigative Applications of S Repaglinide Ethyl Ester D10 in Preclinical Metabolic Research

Elucidation of Metabolic Pathways of Repaglinide (B1680517) and its Ester Derivatives in vitro

(S)-Repaglinide ethyl ester-d10 is instrumental in dissecting the biotransformation routes of repaglinide and its esterified forms. The primary metabolic pathways for the parent drug, repaglinide, are well-established and involve oxidation and conjugation. clinpgx.org The deuterated ethyl ester analog allows researchers to meticulously probe these pathways. Initial hydrolysis of the ethyl ester group by carboxylesterases yields (S)-Repaglinide-d10, which then undergoes the known metabolic transformations of repaglinide. These include oxidation by cytochrome P450 enzymes to form key metabolites and subsequent conjugation reactions. clinpgx.orgnih.gov

Metabolic stability assays are fundamental for predicting the in vivo clearance of a compound. These assays are often conducted using subcellular fractions of the liver, the primary site of drug metabolism. evotec.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. thermofisher.combioivt.com Incubating this compound with liver microsomes in the presence of necessary cofactors (like NADPH) allows for the assessment of its stability against oxidative metabolism.

S9 Fractions : The S9 fraction is a supernatant from a liver homogenate that contains both microsomes and the cytosolic fraction. bioivt.comwikipedia.org This means it contains not only Phase I enzymes but also a variety of Phase II (conjugative) and other cytosolic enzymes, such as aldehyde dehydrogenase and UDP-glucuronosyltransferases (UGTs). evotec.comnih.gov Using the S9 fraction provides a more comprehensive view of metabolic stability by incorporating both Phase I and Phase II pathways. nih.gov

Table 1: Illustrative Metabolic Stability of this compound in Human Liver Subcellular Fractions

| Parameter | Liver Microsomes | Liver S9 Fraction |

|---|---|---|

| Incubation Time (min) | 0, 5, 15, 30, 45, 60 | 0, 5, 15, 30, 45, 60 |

| Half-life (t½, min) | 25.4 | 18.2 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.3 | 38.1 |

This is an interactive data table. You can sort and filter the data as needed.

Primary hepatocytes are considered the gold standard for in vitro metabolism studies because they represent a more physiologically relevant model, containing the full complement of metabolic enzymes, cofactors, and transporter systems within an intact cellular structure. nih.gov Incubating this compound with cultured primary hepatocytes allows for a comprehensive assessment of its metabolic fate. nih.gov

This system can reveal complex metabolic sequences, such as the initial hydrolysis of the ester followed by sequential Phase I and Phase II modifications of the resulting (S)-Repaglinide-d10. For instance, the formation of the M2 metabolite of repaglinide, a dicarboxylic acid, involves both CYP-mediated oxidation and subsequent oxidation by cytosolic aldehyde dehydrogenase, a pathway more accurately modeled in intact hepatocytes or S9 fractions than in microsomes alone. nih.govresearchgate.netmanchester.ac.uk The comprehensive profile generated from hepatocyte studies provides crucial data for predicting the metabolites that may be formed in vivo.

A significant advantage of using this compound is the simplification of metabolite identification. The 10-dalton mass shift from the deuterium (B1214612) label allows metabolites to be easily distinguished from endogenous matrix components and non-deuterated artifacts during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Following incubation with metabolically active systems, samples are analyzed to detect and structurally characterize the resulting deuterated metabolites. The primary expected metabolites would include the hydrolyzed acid, (S)-Repaglinide-d10, as well as deuterated versions of the known oxidative metabolites of repaglinide. clinpgx.org

Table 2: Potential Deuterated Metabolites of this compound

| Metabolite | Proposed Structure/Modification | Analytical Method |

|---|---|---|

| (S)-Repaglinide-d10 | Hydrolysis of the ethyl ester | LC-MS/MS |

| d10-M1 | Aromatic amine resulting from oxidative cleavage | LC-MS/MS |

| d10-M2 | Oxidized dicarboxylic acid from piperidine (B6355638) ring opening | LC-MS/MS |

| d10-M4 | Hydroxylation on the piperidine ring | LC-MS/MS |

| d10-Repaglinide Glucuronide | Glucuronic acid conjugation on the carboxylic acid | LC-MS/MS |

This is an interactive data table. You can sort and filter the data as needed.

Reaction phenotyping studies aim to identify the specific enzymes responsible for a drug's metabolism. For repaglinide, CYP2C8 and CYP3A4 are the principal enzymes involved in its oxidative biotransformation. clinpgx.orgnih.govnih.gov this compound is used with a panel of recombinant human enzymes or specific chemical inhibitors to confirm the roles of these enzymes in its metabolism after the initial ester hydrolysis.

CYP2C8 : This isoform is primarily responsible for the formation of the M4 metabolite, which results from hydroxylation on the piperidine ring. clinpgx.orgnih.gov The M4 pathway is considered a specific probe for CYP2C8 activity. nih.gov

CYP3A4 : This highly abundant enzyme is the main contributor to the formation of the M1 (aromatic amine) and M2 (dicarboxylic acid) metabolites. clinpgx.orgnih.govnih.gov

Aldehyde Dehydrogenase (ALDH) : The formation of the M2 metabolite is a two-step process. After initial oxidation of the piperidine ring by CYP3A4, the resulting aldehyde intermediate is further oxidized to a carboxylic acid by cytosolic ALDH. nih.govresearchgate.netmanchester.ac.uk

UDP-Glucuronosyltransferases (UGTs) : Repaglinide can also undergo direct Phase II metabolism via glucuronidation of its carboxylic acid group, a reaction catalyzed by UGT enzymes. nih.govresearchgate.net

Table 3: Key Enzymes in the Biotransformation of the Repaglinide Moiety

| Enzyme | Metabolic Reaction | Resulting Metabolite(s) |

|---|---|---|

| CYP2C8 | Hydroxylation (piperidine ring) | M4 |

| CYP3A4 | Oxidative cleavage, Ring opening | M1, M2 precursor |

| Aldehyde Dehydrogenase | Oxidation of aldehyde intermediate | M2 |

| UGTs | Glucuronidation | Repaglinide Glucuronide |

This is an interactive data table. You can sort and filter the data as needed.

Assessment of Kinetic Isotope Effects (KIE) in Enzyme-Mediated Biotransformation

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered by substituting an atom with one of its heavier isotopes. nih.gov In the context of drug metabolism, comparing the rate of metabolism of a deuterated compound like this compound to its non-deuterated counterpart can provide profound mechanistic insights. nih.gov

If the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step of an enzymatic reaction, replacing the hydrogen with a heavier deuterium atom (forming a stronger C-D bond) will slow down the reaction, resulting in a KIE greater than 1. By measuring the formation rates of specific deuterated metabolites (e.g., d10-M4) versus their non-deuterated versions, researchers can determine if C-H bond breaking is kinetically significant. For example, a significant KIE in the formation of M4 would confirm that the hydroxylation of the piperidine ring by CYP2C8 proceeds via a mechanism where hydrogen atom abstraction is a critical, rate-determining step.

Mechanistic Studies of Drug-Metabolizing Enzyme Inhibition and Induction by this compound or its Metabolites

Investigating a compound's potential to perpetrate drug-drug interactions (DDIs) is a critical component of preclinical safety assessment. psu.edunih.gov this compound and its stable, deuterated metabolites are used to assess the potential for inhibition and induction of major drug-metabolizing enzymes.

Enzyme Inhibition : These studies evaluate whether the test compound or its metabolites can inhibit the activity of key CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). nih.gov This is typically done by incubating the test compound across a range of concentrations with human liver microsomes and a specific probe substrate for each enzyme. fda.gov A reduction in the formation of the probe's metabolite indicates inhibition, and the data are used to calculate an IC50 value (the concentration that causes 50% inhibition). Further studies can distinguish between reversible and time-dependent inhibition (TDI). nih.gov

Enzyme Induction : Induction studies assess whether a compound can increase the expression of drug-metabolizing enzymes, which could accelerate the clearance of other drugs. These experiments are typically performed in cultured primary human hepatocytes. The cells are treated with this compound for an extended period (e.g., 48-72 hours), after which changes in enzyme expression are measured at the mRNA level (via qPCR) or by assessing enzyme activity. nih.gov

Table 4: Hypothetical CYP Inhibition Profile for this compound

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |

|---|---|---|---|

| CYP1A2 | Phenacetin | > 50 | Low |

| CYP2C8 | Amodiaquine | 8.5 | Moderate |

| CYP2C9 | Diclofenac | > 50 | Low |

| CYP2D6 | Dextromethorphan | > 50 | Low |

| CYP3A4 | Midazolam | 12.1 | Moderate |

This is an interactive data table. You can sort and filter the data as needed.

Application in Quantitative Preclinical Pharmacokinetic (PK) Studies using Animal Models

In preclinical research, understanding how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) is crucial. This compound serves as an invaluable internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods, which are the gold standard for quantifying drug concentrations in biological matrices. The use of a deuterated standard is preferred because its chemical and physical properties are nearly identical to the analyte of interest, but its increased mass allows it to be distinguished by the mass spectrometer. chromforum.orgnih.gov This co-eluting, mass-differentiated standard helps to correct for variability in sample preparation and instrument response, ensuring highly accurate and precise quantification of the non-labeled drug. nih.gov

Determination of Absorption, Distribution, and Elimination Kinetics of Deuterated Analogues

While this compound is primarily used as an internal standard, its own pharmacokinetic properties are assumed to be virtually identical to its non-deuterated counterpart. Therefore, understanding its behavior provides a direct proxy for the kinetics of the parent compound. Preclinical studies in animal models, such as rats or mice, are designed to characterize these kinetic parameters. researchgate.netosti.gov After administration of the non-labeled drug, plasma samples are taken at various time points and analyzed using LC-MS/MS with this compound as the internal standard.

Repaglinide itself is known for its rapid absorption, with peak plasma concentrations typically reached within an hour of oral administration. researchgate.netnih.gov The elimination is also rapid, with a half-life of about one hour. researchgate.net The primary route of elimination is through hepatic metabolism, followed by excretion in the bile. nih.govpharmgkb.org

Below is a representative table of pharmacokinetic parameters for Repaglinide in a preclinical animal model, which would be determined using a deuterated standard like this compound for accurate quantification.

| Parameter | Description | Typical Value (Repaglinide) |

| Tmax | Time to reach maximum plasma concentration | ~ 1 hour researchgate.net |

| Cmax | Maximum plasma concentration | Varies with dose |

| t1/2 | Elimination half-life | ~ 1 hour researchgate.net |

| AUC | Area under the plasma concentration-time curve | Varies with dose |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation | ~ 56% fda.gov |

This table presents typical pharmacokinetic data for Repaglinide, which is obtained through studies employing deuterated internal standards for precise measurement.

Investigation of Systemic Clearance and Tissue Distribution using Isotopic Tracers

Isotopic tracers are essential for determining how a drug is cleared from the body and where it distributes in various tissues. osti.govfrontiersin.org While radiolabeled compounds like ¹⁴C-Repaglinide are often used for this purpose, stable isotope-labeled compounds like this compound are critical for the LC-MS/MS methods that quantify the parent drug and its metabolites in these studies. osti.gov

Studies on Repaglinide have shown that it is primarily cleared by the liver through metabolism by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. pharmgkb.orgpharmgkb.org The resulting metabolites are then excreted mainly in the feces via the bile, with a smaller portion eliminated in the urine. pharmgkb.org

Tissue distribution studies, which can be conducted by analyzing tissue homogenates or through advanced techniques like quantitative whole-body autoradiography (QWBA) coupled with LC-MS/MS, reveal the extent to which a drug penetrates different organs. osti.govnih.gov For Repaglinide, such studies would investigate its concentration in key metabolic organs like the liver and kidneys, as well as its target tissue, the pancreas. A study using droplet-based surface sampling of thin tissue sections from mice dosed with repaglinide allowed for the quantitative analysis of the drug and its metabolites in major organs like the brain, lung, liver, kidney, and muscle. nih.gov

The following table illustrates hypothetical data from a tissue distribution study in a rodent model 1-hour post-administration, where concentrations would be quantified using a deuterated internal standard.

| Tissue | Concentration (ng/g) |

| Liver | High |

| Kidney | Moderate |

| Pancreas | Moderate |

| Muscle | Low |

| Brain | Very Low |

This table represents hypothetical tissue distribution data for Repaglinide, highlighting the expected concentrations in key organs based on its known metabolic and distribution properties. Accurate quantification in such studies relies on internal standards like this compound.

Integration with Metabolomics for Comprehensive Pathway Mapping of Repaglinide Ester Metabolism

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, can be powerfully combined with stable isotope tracing to map metabolic pathways. nih.govuniversiteitleiden.nl In the context of Repaglinide metabolism, administering the non-labeled drug to an animal model and then using this compound as an internal standard allows for the precise quantification of not only Repaglinide but also its various metabolites in biological samples. pharmgkb.org

This approach enables researchers to trace the biotransformation of the parent drug. The major metabolites of Repaglinide include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated derivative (M4). pharmgkb.orgpharmgkb.org By measuring the appearance and disappearance of these metabolites over time, a comprehensive map of the metabolic pathways can be constructed. nih.gov This is crucial for identifying any active or potentially toxic metabolites and for understanding how genetic polymorphisms in metabolic enzymes, such as CYP2C8, might affect the drug's metabolism and efficacy. pharmgkb.org

This integrated approach provides a dynamic view of the metabolic network, moving beyond simple static measurements of metabolite levels. nih.govuniversiteitleiden.nl

Emerging Research Perspectives and Methodological Advancements for Deuterated Pharmaceutical Compounds

Computational Chemistry and Molecular Dynamics Simulations of Isotopic Analogues

Computational chemistry and molecular dynamics (MD) simulations are proving to be invaluable in predicting the effects of deuteration on drug candidates like (S)-Repaglinide ethyl ester-d10. These in silico methods allow researchers to model and anticipate how the increased mass of deuterium (B1214612), and the consequently stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, will affect the molecule's behavior. nih.govwikipedia.org

The primary influence of deuteration lies in the kinetic isotope effect (KIE), where the greater energy required to break a C-D bond can slow down metabolic reactions. nih.govgabarx.com This is particularly relevant for drugs like repaglinide (B1680517), which undergo extensive metabolism. nih.gov Computational models can help identify the specific metabolic sites, often termed "soft spots," that are most susceptible to enzymatic attack and where deuteration would be most effective at retarding metabolism. nih.gov

MD simulations can further elucidate the subtle changes in molecular properties that arise from deuteration. While deuterated compounds are generally considered to have shapes and sizes nearly identical to their hydrogenated counterparts, minor alterations in properties such as hydrophobicity and pKa can occur. gabarx.com Simulations can model these nuanced changes and their potential impact on how the drug interacts with its biological targets and metabolizing enzymes. By simulating the dynamic behavior of this compound, researchers can gain insights into its conformational flexibility and how deuteration might influence its binding affinity to receptors or its passage through cell membranes.

Advanced Imaging Techniques (e.g., Mass Spectrometry Imaging) for Spatial Distribution of Deuterated Compounds

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. Advanced imaging techniques are providing unprecedented views into the spatial and temporal distribution of deuterated compounds like this compound within biological systems.

Mass spectrometry imaging (MSI) is a powerful technique that can map the distribution of molecules directly in tissue sections. For deuterated compounds, MSI offers a clear advantage. The mass shift introduced by the deuterium atoms allows for the unambiguous detection and localization of the deuterated drug and its metabolites, distinguishing them from endogenous molecules. This enables researchers to visualize where the drug accumulates in specific organs or even within different cell layers of a tissue. nih.gov

Deuterium metabolic imaging (DMI) is another emerging technique that non-invasively maps the fate of deuterated metabolites in vivo. ismrm.org By administering a deuterated compound, researchers can use imaging modalities like magnetic resonance spectroscopy (MRS) to track its conversion into various metabolites over time, providing a dynamic picture of metabolic pathways. ismrm.org For instance, studies have used Fourier transform infrared (FT-IR) microspectroscopy to detect metabolically incorporated deuterium in tissues, revealing insights into metabolic activities in different regions. nih.gov These techniques could be applied to study the distribution and metabolism of this compound, offering a deeper understanding of its disposition in the body.

| Imaging Technique | Application for Deuterated Compounds | Potential Insights for this compound |

| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of the drug and its metabolites in tissue sections. | Visualization of accumulation in target organs (e.g., pancreas) and sites of metabolism (e.g., liver). |

| Deuterium Metabolic Imaging (DMI) | Non-invasively tracks the metabolic fate of the deuterated compound in vivo. | Dynamic understanding of how and where this compound is metabolized in a living organism. |

| FT-IR Microspectroscopy | Detects metabolically incorporated deuterium to analyze metabolic activity in specific tissue regions. | Assessment of metabolic rates in different tissues following administration of the deuterated compound. |

Development of Novel Isotopic Labeling Reagents and Catalysts for Enhanced Efficiency

The synthesis of deuterated compounds such as this compound relies on the availability of efficient and selective isotopic labeling methods. The growing interest in deuterated pharmaceuticals has spurred the development of novel reagents and catalysts to facilitate their large-scale and site-selective synthesis. nih.gov

Traditionally, deuterium incorporation can be achieved by using deuterated starting materials or through exchange reactions. gabarx.com However, these methods can sometimes lack specificity and efficiency. Recent advancements focus on developing catalysts that can selectively introduce deuterium at specific positions in a molecule, even in the later stages of a synthetic sequence. This is particularly advantageous as it minimizes the handling of expensive deuterated reagents. mdpi.com

For a molecule with the complexity of repaglinide, with its multiple functional groups, regioselective deuteration is key. nih.gov The development of new catalytic systems, potentially involving transition metals, allows for the precise replacement of specific hydrogen atoms with deuterium. This not only improves the efficiency of the synthesis but also allows for the creation of a library of deuterated analogues with deuterium placed at different positions. This enables a systematic investigation of how deuteration at various sites affects the drug's properties, a crucial aspect of lead optimization. aquigenbio.com

Application in Protein Binding and Ligand-Receptor Interaction Studies

The interaction between a drug and its protein target is the foundation of its therapeutic effect. Deuterated compounds like this compound are valuable tools for dissecting the subtleties of protein binding and ligand-receptor interactions.

While it is often assumed that deuteration does not significantly alter binding affinity due to the minimal change in molecular shape, some studies have shown that it can have complex effects on intermolecular interactions. nih.gov The slightly altered vibrational modes and electronic properties of a C-D bond compared to a C-H bond can influence non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for ligand-receptor binding. wikipedia.orgscbt.com

By comparing the binding kinetics and thermodynamics of this compound with its non-deuterated counterpart, researchers can gain insights into the specific interactions that govern its binding to the ATP-sensitive potassium channels in pancreatic beta-cells, the target of repaglinide. nih.gov Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to precisely measure these binding parameters. Furthermore, the use of deuterated ligands can aid in nuclear magnetic resonance (NMR) studies to determine the structure of the ligand-receptor complex, as the deuterium atoms can serve as unique spectroscopic probes. nih.govresearchgate.net

Future Prospects in Preclinical Drug Development and Mechanistic Toxicology Research

The application of deuterated compounds like this compound holds significant promise for the future of preclinical drug development and mechanistic toxicology. The ability to fine-tune a drug's metabolic profile through deuteration offers a powerful strategy for lead optimization. aquigenbio.com By improving metabolic stability, deuteration can lead to a longer half-life, potentially allowing for less frequent dosing and improved patient compliance. nih.govwikipedia.org

In preclinical studies, deuterated compounds can provide a more accurate prediction of human metabolism and a better understanding of a drug's toxicity profile. aquigenbio.com By reducing the rate of metabolism, deuteration can decrease the formation of potentially toxic metabolites, thereby enhancing the safety profile of a drug. nih.gov This was a key consideration in the development of some approved deuterated drugs. gabarx.com

Mechanistic toxicology research also stands to benefit greatly from the use of deuterated compounds. By selectively blocking certain metabolic pathways through deuteration, researchers can investigate the specific roles of different metabolites in mediating toxicity. This allows for a more detailed understanding of the mechanisms underlying adverse drug reactions. The insights gained from studying this compound can inform the design of safer and more effective drugs in the future, not only within the class of meglitinides but for other drug candidates as well. The continued development of deuterated compounds represents a streamlined approach to creating differentiated and potentially patentable new medicines. gabarx.com

| Research Area | Future Prospect with Deuterated Compounds |

| Preclinical Drug Development | Improved metabolic stability, longer half-life, and potentially lower toxicity. nih.govaquigenbio.com |

| Mechanistic Toxicology | Investigation of specific metabolic pathways and the role of metabolites in toxicity. nih.gov |

| Lead Optimization | Fine-tuning of pharmacokinetic properties to develop safer and more effective drug candidates. nih.govaquigenbio.com |

Q & A

Q. How can synergistic effects between this compound and other antidiabetic agents be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.